3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)-1H-pyridazin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c6-3-4-1-2-5(9)8-7-4;/h1-2H,3H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLFDDKIVKVCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride typically involves the chloromethylation of 1H-pyridazin-6-one. One common method includes the reaction of 1H-pyridazin-6-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of the chloromethylated product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, causing mutations or cell death .
Comparison with Similar Compounds
Pyridazinone Derivatives
Pyridazinone derivatives are widely explored for pharmacological activities. Key comparisons include:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., dichlorophenyl in 7a) enhances antiviral activity, while bulky aromatic groups (e.g., in Irdabisant) improve CNS penetration .
- Scaffold Flexibility: Hydrazine-linked derivatives () exhibit broad-spectrum antimicrobial activity, suggesting the pyridazinone core is adaptable for diverse targets.
Chloromethyl-Containing Heterocycles
Chloromethyl groups are critical for reactivity and covalent interactions. Comparisons include:
Key Observations :
- Core Reactivity: Pyridazinones (target compound) are more polar than pyrazoles or pyridines, influencing solubility and bioavailability.
Pharmacological Activities
- Antiviral Activity: Compound 7a (EC₅₀ = 2.1 μM) demonstrates that chlorinated aromatic substituents on pyridazinones enhance antiviral potency .
- Antimicrobial Activity: Hydrazine-linked pyridazinones () show MIC values of 6.25–25 μg/mL against Mycobacterium tuberculosis, comparable to first-line drugs.
- Neuroactivity : Irdabisant’s pyrrolidine-propoxy group enables α7-nAChR agonism, a mechanism absent in simpler chloromethyl derivatives .
Biological Activity
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
- Molecular Formula : C7H7ClN2O
- Molecular Weight : 172.59 g/mol
- Appearance : Yellow powder or yellow-tan solid with an irritating odor .
The biological activity of this compound is hypothesized to involve several biochemical pathways:
Target Interactions
- Enzymatic Interactions : Similar compounds have been shown to interact with various enzymes and receptors, influencing key biochemical pathways related to inflammation, pain perception, and cellular growth.
- Covalent and Non-Covalent Interactions : The compound likely interacts with its targets through a combination of covalent and non-covalent bonds, altering the conformation and activity of target molecules.
Pharmacokinetics
Research on related compounds suggests that they exhibit a slower onset of action with prolonged elimination times. For instance, a related compound demonstrated a longer half-life compared to standard analgesics like acetylsalicylic acid.
Antimicrobial Properties
Studies indicate that this compound exhibits antimicrobial properties against various pathogens. The exact mechanisms remain under investigation but may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This involves:
- Up-regulation of pro-apoptotic proteins (e.g., Bax)
- Down-regulation of anti-apoptotic proteins (e.g., Bcl2)
- Activation of caspase pathways leading to cell death .
Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on HT-29 colon cancer cells. Results showed:
- IC50 values indicating significant antiproliferative effects.
- Induction of apoptosis via mitochondrial pathways, confirmed by increased Bax expression and decreased Bcl2 levels .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 11.10 | Apoptosis via Bax/Bcl2 modulation |
Study 2: Antimicrobial Activity
In another study, the compound was tested against common bacterial strains. The findings suggested effective inhibition at low concentrations, supporting its use as a potential antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 30 µg/mL |
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(Chloromethyl)-1H-pyridazin-6-one hydrochloride to maximize yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For hydrochloride salt formation, acidic conditions (e.g., aqueous HCl) are critical. A reported method for analogous compounds involves heating the precursor with 1.0 M HCl at 50°C to achieve a clear solution, followed by controlled crystallization to isolate the hydrochloride salt . Key parameters include:
- Temperature: 50°C for solubilization, followed by gradual cooling to precipitate the product.
- Stoichiometry: Excess HCl (5–10% molar ratio) ensures complete protonation.
- Purification: Recrystallization from ethanol/water mixtures improves purity.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 3-(Chloromethyl)-1H-pyridazin-6-one hydrochloride?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 220–260 nm) resolve impurities. Mobile phases often combine acetonitrile and phosphate buffers (pH 2.5–3.5) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., chloromethyl group at δ 4.5–5.0 ppm for -CH2Cl). DMSO-d6 or CDCl3 are common solvents .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 177.5 for C5H5Cl2N2O).
Q. What are the recommended storage and handling protocols for 3-(Chloromethyl)-1H-pyridazin-6-one hydrochloride to ensure stability?
Methodological Answer:
- Storage: In airtight containers under inert gas (N2/Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the chloromethyl group .
- Handling: Use nitrile gloves and fume hoods to avoid skin/eye contact. Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing 3-(Chloromethyl)-1H-pyridazin-6-one hydrochloride derivatives?
Methodological Answer: Contradictions often arise from:
- Tautomerism: Pyridazinone rings exhibit keto-enol tautomerism, altering NMR/IR spectra. DFT calculations or variable-temperature NMR can identify dominant forms .
- Impurity Interference: Use hyphenated techniques (e.g., LC-MS/MS) to distinguish degradation products (e.g., hydrolyzed -CH2OH derivatives) from the target compound .
- Crystallographic Analysis: Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What mechanistic insights guide the design of nucleophilic substitution reactions involving the chloromethyl group in 3-(Chloromethyl)-1H-pyridazin-6-one hydrochloride?
Methodological Answer: The chloromethyl group undergoes SN1 or SN2 reactions depending on steric/electronic factors:
- SN1 Pathway: Favored in polar protic solvents (e.g., H2O/EtOH) due to carbocation stabilization via resonance with the pyridazinone ring .
- SN2 Pathway: Requires aprotic solvents (e.g., DMF) and strong nucleophiles (e.g., NaN3). Kinetic studies (e.g., Eyring plots) determine activation parameters .
- Leaving Group Optimization: Replace Cl with better leaving groups (e.g., tosylates) to enhance reactivity .
Q. What strategies are employed to evaluate the biological activity of 3-(Chloromethyl)-1H-pyridazin-6-one hydrochloride derivatives against viral targets?
Methodological Answer:
- In Vitro Assays: Cell-based models (e.g., rotavirus-infected MA104 cells) quantify antiviral activity via plaque reduction or RT-qPCR . EC50 values are calculated using dose-response curves.
- Structure-Activity Relationship (SAR): Modify substituents (e.g., aryl groups at position 3) to enhance potency. Computational docking (e.g., AutoDock) predicts binding to viral proteases .
- Toxicity Screening: MTT assays on human cell lines (e.g., HEK293) assess selectivity indices (CC50/EC50) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
